molecular formula C11H9BO3 B112485 (4-formylnaphthalen-1-yl)boronic Acid CAS No. 332398-52-4

(4-formylnaphthalen-1-yl)boronic Acid

Cat. No.: B112485
CAS No.: 332398-52-4
M. Wt: 200 g/mol
InChI Key: KBHGTTWVFRLPRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Formylnaphthalen-1-yl)boronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a naphthalene ring with a formyl group at the 4-position.

Mechanism of Action

Target of Action

The primary target of 4-Formylnaphthalene-1-boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The 4-Formylnaphthalene-1-boronic acid interacts with its target through a process called transmetalation . In this process, formally nucleophilic organic groups, such as 4-Formylnaphthalene-1-boronic acid, are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The key biochemical pathway involved is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

It’s known that the compound is used under specific sm coupling conditions , suggesting that its bioavailability may be influenced by these conditions.

Result of Action

The result of the action of 4-Formylnaphthalene-1-boronic acid is the formation of a new carbon-carbon bond . This is achieved through the SM coupling reaction, which is a key method for forming carbon-carbon bonds in organic synthesis .

Action Environment

The action of 4-Formylnaphthalene-1-boronic acid is influenced by the environment in which the SM coupling reaction takes place. The reaction conditions are exceptionally mild and tolerant of various functional groups . The compound is relatively stable, readily prepared, and generally environmentally benign . It should be stored in aninert atmosphere at temperatures between 2-8°C to maintain its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (4-formylnaphthalen-1-yl)boronic acid involves the Suzuki-Miyaura coupling reaction. This reaction typically employs a palladium catalyst to couple an aryl halide with a boronic acid derivative. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to enhance efficiency and scalability. The use of recyclable catalysts and solvents is also common to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: (4-Formylnaphthalen-1-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(4-Formylnaphthalen-1-yl)boronic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its naphthalene ring structure, which imparts distinct electronic and steric properties compared to phenylboronic acids. This uniqueness makes it particularly useful in applications requiring specific reactivity and stability profiles .

Properties

IUPAC Name

(4-formylnaphthalen-1-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BO3/c13-7-8-5-6-11(12(14)15)10-4-2-1-3-9(8)10/h1-7,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHGTTWVFRLPRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C2=CC=CC=C12)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378451
Record name (4-Formylnaphthalen-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332398-52-4
Record name (4-Formylnaphthalen-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Formyl-1-naphthalene)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.